molecular formula C12H21ClN4OS B1452361 1-(4-(tert-Butyl)thiazol-2-yl)-3-(pyrrolidin-3-yl)urea hydrochloride CAS No. 1217125-14-8

1-(4-(tert-Butyl)thiazol-2-yl)-3-(pyrrolidin-3-yl)urea hydrochloride

Cat. No.: B1452361
CAS No.: 1217125-14-8
M. Wt: 304.84 g/mol
InChI Key: FWKJNQGHVJIROC-UHFFFAOYSA-N
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Description

1-(4-(tert-Butyl)thiazol-2-yl)-3-(pyrrolidin-3-yl)urea hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazole ring substituted with a tert-butyl group and a pyrrolidine ring attached to a urea moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(tert-Butyl)thiazol-2-yl)-3-(pyrrolidin-3-yl)urea hydrochloride typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.

    Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Urea Moiety: The urea moiety can be formed by reacting an isocyanate with an amine. In this case, the thiazole derivative can be reacted with pyrrolidine to form the desired urea compound.

    Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-(tert-Butyl)thiazol-2-yl)-3-(pyrrolidin-3-yl)urea hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiazole derivatives

    Substitution: Substituted thiazole derivatives

Scientific Research Applications

1-(4-(tert-Butyl)thiazol-2-yl)-3-(pyrrolidin-3-yl)urea hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-(4-(tert-Butyl)thiazol-2-yl)-3-(pyrrolidin-3-yl)urea hydrochloride depends on its specific application:

    Biochemical Probes: It may interact with specific enzymes or proteins, inhibiting or modulating their activity.

    Therapeutic Agents: It may target specific molecular pathways involved in disease processes, such as inhibiting cell proliferation in cancer or reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylthiazol-2-YL)-3-(pyrrolidin-3-YL)urea hydrochloride
  • 1-(4-Ethylthiazol-2-YL)-3-(pyrrolidin-3-YL)urea hydrochloride
  • 1-(4-Phenylthiazol-2-YL)-3-(pyrrolidin-3-YL)urea hydrochloride

Uniqueness

1-(4-(tert-Butyl)thiazol-2-yl)-3-(pyrrolidin-3-yl)urea hydrochloride is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties. This can affect its reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

1-(4-tert-butyl-1,3-thiazol-2-yl)-3-pyrrolidin-3-ylurea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4OS.ClH/c1-12(2,3)9-7-18-11(15-9)16-10(17)14-8-4-5-13-6-8;/h7-8,13H,4-6H2,1-3H3,(H2,14,15,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKJNQGHVJIROC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)NC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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